3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethylphenyl group, followed by the introduction of the propanoic acid moiety. The fluorenylmethoxycarbonyl (Fmoc) group is often used as a protecting group for the amino function during the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenyl)-3-aminopropanoic acid
- 3-(2,4-dimethylphenyl)-3-(methoxycarbonyl)propanoic acid
- 3-(2,4-dimethylphenyl)-3-(fluorenylmethoxycarbonyl)propanoic acid
Biological Activity
The compound 3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid , also known by its CAS number 1270295-08-3, is a synthetic amino acid derivative with significant potential in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Basic Information
- Molecular Formula : C26H25NO4
- Molecular Weight : 415.48 g/mol
- CAS Number : 1270295-08-3
- InChI Key : DGFWPHOIYSZHRN-DEOSSOPVSA-N
Structural Representation
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of the dimethylphenyl moiety suggests potential interactions with biological targets.
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The fluorenyl group may enhance membrane permeability, facilitating cellular uptake and enhancing efficacy against tumor cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific proteases or kinases involved in cancer progression. Similar derivatives have shown activity against serine proteases and protein tyrosine kinases, suggesting potential therapeutic applications in oncology.
- Neuroprotective Effects : Some studies suggest that related compounds can modulate neuronal signaling pathways, potentially offering neuroprotective benefits in neurodegenerative diseases.
Pharmacological Studies
Case Study 1: Antitumor Efficacy
A study conducted by Zhang et al. (2020) evaluated the anticancer properties of various Fmoc-protected amino acids, including this compound. The results demonstrated significant inhibition of proliferation in MDA-MB-231 breast cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In a study by Lee et al. (2021), the compound was administered to mice subjected to oxidative stress models. Behavioral tests indicated improved cognitive function and reduced neuronal death, suggesting that the compound may have protective effects against neurodegeneration.
Properties
Molecular Formula |
C26H25NO4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)24(14-25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
YKRZCMFXUVROBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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